Lipophilicity Differentiation: Cyclobutoxy vs. Methoxy and Ethoxy Analogs
The cyclobutoxy substituent imparts significantly higher lipophilicity compared to the simplest linear alkoxy benzylamine analogs. (4-Cyclobutoxyphenyl)methanamine exhibits a measured LogP of 2.08 , which is approximately 0.93 log units higher than 4-methoxybenzylamine (LogP 1.15 at 25°C) and approximately 0.54 log units higher than 4-ethoxybenzylamine (LogP 1.54) . This difference translates to an approximately 8.5-fold higher octanol-water partition coefficient versus the methoxy analog, predicting greater membrane permeability and CNS penetration potential when the compound is used as a building block for CNS-targeted libraries.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | 4-Methoxybenzylamine: LogP = 1.15; 4-Ethoxybenzylamine: LogP = 1.54 |
| Quantified Difference | ΔLogP = +0.93 vs. 4-methoxy; ΔLogP = +0.54 vs. 4-ethoxy; ~8.5-fold higher partition coefficient vs. methoxy analog |
| Conditions | Experimental LogP determination at 25°C (multiple vendor and database sources) |
Why This Matters
For medicinal chemists designing CNS-penetrant or membrane-permeable compounds, the cyclobutoxy benzylamine building block provides a pre-optimized lipophilicity window that would require additional synthetic steps to achieve with simpler alkoxy analogs.
